molecular formula C12H10FNO3 B1465107 4-Ethoxy-8-fluoroquinoline-2-carboxylic acid CAS No. 1351808-49-5

4-Ethoxy-8-fluoroquinoline-2-carboxylic acid

Cat. No. B1465107
CAS RN: 1351808-49-5
M. Wt: 235.21 g/mol
InChI Key: OWXDXJVAQDQYKK-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The InChI code for 4-Ethoxy-8-fluoroquinoline-2-carboxylic acid is 1S/C12H10FNO3/c1-2-17-10-6-9 (12 (15)16)14-11-7 (10)4-3-5-8 (11)13/h3-6H,2H2,1H3, (H,15,16) . This code provides a specific description of the compound’s molecular structure.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 235.21 g/mol. It’s recommended to be stored at a temperature of 28°C .

Scientific Research Applications

Pharmacology: Antibacterial Agents

4-Ethoxy-8-fluoroquinoline-2-carboxylic acid: is a compound that can be utilized in the development of new antibacterial agents. Its structure is similar to that of fluoroquinolones, a class of antibiotics that act by inhibiting bacterial DNA gyrase and topoisomerase IV. The ethoxy and fluoro groups may enhance its ability to penetrate bacterial cell walls and bind to target enzymes, potentially leading to the creation of antibiotics with improved efficacy against resistant strains .

Material Science: Organic Light-Emitting Diodes (OLEDs)

In material science, this compound could be explored for use in organic light-emitting diodes (OLEDs). The quinoline core is a common motif in phosphorescent materials due to its excellent electron-transport properties. The addition of an ethoxy group might improve solubility, while the fluorine atom could adjust the electronic properties, potentially leading to more efficient OLED devices .

Chemical Synthesis: Building Blocks

4-Ethoxy-8-fluoroquinoline-2-carboxylic acid: serves as a versatile building block in chemical synthesis. It can be used to synthesize various heterocyclic compounds, which are crucial in the development of pharmaceuticals and agrochemicals. The presence of reactive sites such as the carboxylic acid and the ethoxy group allows for a range of chemical transformations .

Analytical Chemistry: Chromatographic Standards

This compound can be employed as a chromatographic standard in analytical chemistry. Due to its unique structure, it can serve as a reference compound in high-performance liquid chromatography (HPLC) to help identify and quantify similar compounds in complex mixtures, enhancing the accuracy of analytical results .

Life Sciences: Molecular Probes

In life sciences, 4-Ethoxy-8-fluoroquinoline-2-carboxylic acid could be used to design molecular probes. These probes can bind to specific biological targets, allowing researchers to study biological processes at the molecular level. The fluorescent properties inherent to the quinoline ring make it particularly useful for imaging and diagnostic purposes .

Chromatography: Stationary Phase Modifier

The compound’s potential as a stationary phase modifier in chromatography is noteworthy. Its structure could be functionalized onto silica to create a stationary phase with unique selectivity, improving the separation of complex mixtures in liquid chromatography applications .

Safety and Hazards

The safety data sheet (SDS) for 4-Ethoxy-8-fluoroquinoline-2-carboxylic acid provides important information about its safety and hazards . It’s crucial to handle this compound with care, using appropriate personal protective equipment. It should be stored properly to avoid any risks .

properties

IUPAC Name

4-ethoxy-8-fluoroquinoline-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10FNO3/c1-2-17-10-6-9(12(15)16)14-11-7(10)4-3-5-8(11)13/h3-6H,2H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWXDXJVAQDQYKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=NC2=C1C=CC=C2F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Ethoxy-8-fluoroquinoline-2-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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